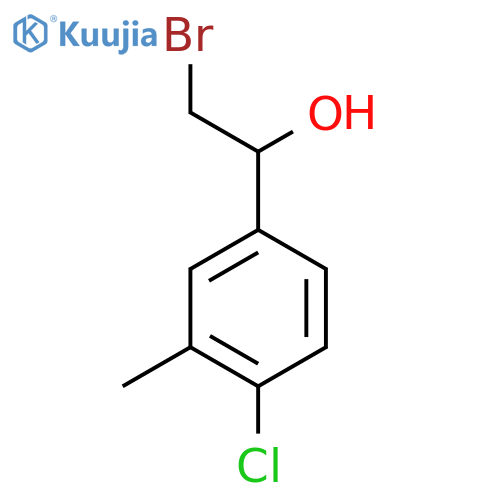

Cas no 1216140-46-3 (2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol)

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol

- EN300-1897661

- 1216140-46-3

-

- インチ: 1S/C9H10BrClO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,9,12H,5H2,1H3

- InChIKey: FKDVUSUNNWUCJF-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1C=CC(=C(C)C=1)Cl)O

計算された属性

- せいみつぶんしりょう: 247.96036g/mol

- どういたいしつりょう: 247.96036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 20.2Ų

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1897661-5.0g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1897661-0.25g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 0.25g |

$1012.0 | 2023-09-18 | ||

| Enamine | EN300-1897661-1g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 1g |

$1100.0 | 2023-09-18 | ||

| Enamine | EN300-1897661-2.5g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 2.5g |

$2155.0 | 2023-09-18 | ||

| Enamine | EN300-1897661-10.0g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1897661-5g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 5g |

$3189.0 | 2023-09-18 | ||

| Enamine | EN300-1897661-10g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 10g |

$4729.0 | 2023-09-18 | ||

| Enamine | EN300-1897661-1.0g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 1g |

$1100.0 | 2023-06-01 | ||

| Enamine | EN300-1897661-0.1g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 0.1g |

$968.0 | 2023-09-18 | ||

| Enamine | EN300-1897661-0.5g |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1216140-46-3 | 0.5g |

$1056.0 | 2023-09-18 |

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol 関連文献

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-olに関する追加情報

Introduction to 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol (CAS No: 1216140-46-3)

2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1216140-46-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a bromine substituent at the second carbon and a 4-chloro-3-methylphenyl group attached to the first carbon of an ethyl backbone, has garnered attention due to its structural complexity and potential biological activities. The presence of both halogen atoms (bromine and chlorine) makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents.

The structural motif of 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol combines aromatic and aliphatic elements, which are frequently explored in medicinal chemistry for their ability to modulate biological targets. The 4-chloro-3-methylphenyl ring, in particular, is a common pharmacophore found in various bioactive molecules, contributing to interactions with enzymes and receptors. This compound’s design allows for further functionalization, making it a valuable building block in drug discovery pipelines.

In recent years, the pharmaceutical industry has increasingly focused on developing small molecules with tailored properties for therapeutic applications. 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol exemplifies this trend, as its molecular framework can be modified to enhance potency, selectivity, and pharmacokinetic profiles. Researchers have been particularly interested in its potential as a precursor for kinase inhibitors, given the prevalence of brominated and chlorinated aromatic compounds in this class of drugs.

One of the most compelling aspects of this compound is its role in the synthesis of tyrosine kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom at the second carbon position serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. Similarly, the 4-chloro-3-methylphenyl moiety can be further functionalized via nucleophilic aromatic substitution or metal-catalyzed reactions, providing access to a wide array of derivatives.

Recent advancements in computational chemistry have further highlighted the importance of 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol as a scaffold for drug discovery. Molecular docking studies have demonstrated its potential binding affinity to various protein targets, including kinases and transcription factors. These virtual screening approaches have accelerated the identification of lead compounds, reducing the time and cost associated with traditional high-throughput screening methods.

The compound’s utility extends beyond oncology; it has also been explored in the development of agents targeting neurological disorders. The structural features present in 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol align well with known pharmacophores involved in modulating neurotransmitter receptors. For instance, analogs incorporating similar aromatic motifs have shown promise as potential treatments for Alzheimer’s disease and other neurodegenerative conditions.

In terms of synthetic methodologies, 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol has been synthesized through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the bromination of an appropriately substituted ethylbenzene derivative followed by chlorination at the para position relative to the bromine atom. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the 4-chloro-3-methylphenyl group from simpler precursors.

The role of halogenated aromatic compounds in medicinal chemistry is well-documented, with numerous examples demonstrating their efficacy as therapeutic agents. The electron-withdrawing nature of chlorine and bromine atoms enhances lipophilicity and binding interactions with biological targets. Additionally, these halogens can participate in metabolic transformations, influencing drug clearance rates and overall pharmacokinetics.

As research continues to evolve, new applications for 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol are likely to emerge. The growing interest in modular drug design principles underscores its importance as a versatile intermediate. By leveraging its unique structural features, chemists can generate libraries of compounds with tailored properties for preclinical evaluation.

The compound’s compatibility with modern synthetic techniques also makes it an attractive candidate for large-scale production. Continuous flow chemistry has emerged as a powerful tool for synthesizing complex molecules efficiently and sustainably. Integrating 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol into flow processes could streamline its preparation while minimizing waste generation.

In conclusion,2-bromo - 1 - ( 4 - chloro - 3 - methyl phenyl ) eth an - 1 - ol (CAS No: 1216140 - 46 - 3) represents a promising candidate for further exploration in pharmaceutical research. Its structural features make it amenable to diverse synthetic transformations, enabling access to novel bioactive molecules. As our understanding of disease mechanisms advances,the demand for innovative chemical tools will continue to grow,reinforcing the importance of such versatile intermediates like this one.

1216140-46-3 (2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-ol) 関連製品

- 2171629-65-3(3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid)

- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)

- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)

- 2227785-31-9((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)

- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)

- 2580187-82-0(tert-butyl 6-(aminomethyl)pyridine-2-carboxylate)

- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)

- 1053106-40-3(N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide)

- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)

- 1804810-39-6(5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)